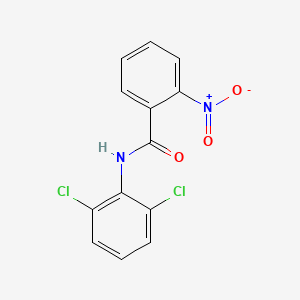

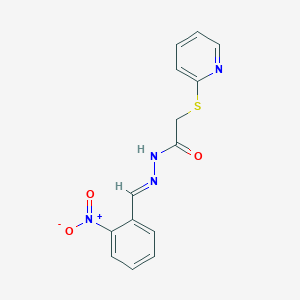

![molecular formula C14H18N2O3 B5507872 2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a family of pyrazole derivatives, notable for their diverse chemical and biological properties. Pyrazole derivatives have been extensively studied for their potential applications in various fields, including pharmacology, agriculture, and as materials in chemical industries. The specific compound , due to its unique structural features including the dimethoxyphenyl group and pyrazolone core, draws attention for specialized chemical studies and applications.

Synthesis Analysis

The synthesis of similar pyrazole derivatives typically involves strategies such as 3+2 annulation methods or cyclocondensation reactions of β-keto esters with hydrazines. For example, a direct synthesis route has been described for substituted pyrazoles through a cyclocondensation reaction, which could be analogous to the synthesis of the specified compound (Naveen et al., 2021).

Scientific Research Applications

Antioxidant and Antimicrobial Properties

- Research has demonstrated that novel pyrazole derivatives, including those with dimethoxyphenyl groups, exhibit potential as antimicrobial and anticancer agents. These compounds show good to excellent antimicrobial activity, indicating their utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

- Another study highlighted the synthesis and characterization of a pyrazole derivative for its antioxidant properties. This underscores the potential use of such compounds in developing treatments or supplements that combat oxidative stress (Naveen et al., 2021).

Structural and Chemical Analysis

- The annular tautomerism of curcuminoid NH-pyrazoles, including compounds with dimethoxyphenyl groups, was explored through X-ray crystallography and NMR spectroscopy. This research provides insights into the structural dynamics of pyrazoles, which is crucial for designing compounds with specific biological or chemical properties (Cornago et al., 2009).

Synthesis and Characterization Techniques

- Studies focusing on the synthesis, characterization, and crystal structure analysis of novel pyrazole derivatives offer foundational knowledge for the development of compounds with tailored properties for various applications, from materials science to drug development (Viveka et al., 2016).

Potential Therapeutic Applications

- Pyrazole derivatives are being evaluated for their cytotoxic activities, indicating their potential use in cancer treatment. Research in this area focuses on the development of compounds that can effectively target cancer cells with minimal side effects (Deady et al., 2003).

Material Science Applications

- The development of pyrazole-based photoinitiators for polymerization processes is another area of application. These compounds can initiate polymerization under specific conditions, making them valuable in materials science for creating polymers with desired properties (Wang et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-9-13(17)16(15-10)8-7-11-5-4-6-12(18-2)14(11)19-3/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJTWGZEJMNHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CCC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-Dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

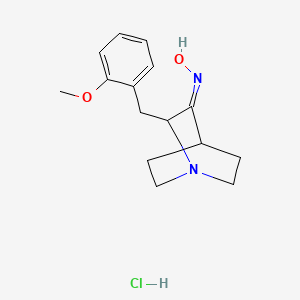

![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)

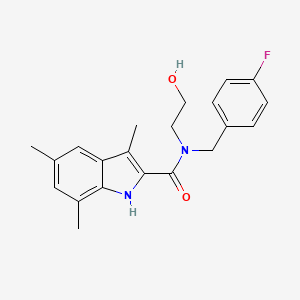

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)

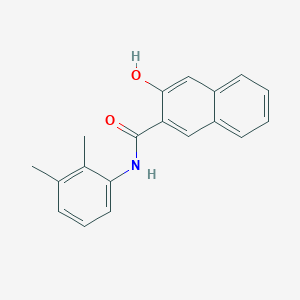

![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)

![1-(4-chlorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}-5-methyl-2-piperazinone](/img/structure/B5507863.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)